SPR Binding Affinity vs. OICR-8268
Surface Plasmon Resonance (SPR) analysis demonstrates that DCAF1 binder 1 binds to immobilized DCAF1(WDR) with a KD of 0.03 µM (30 nM) . In contrast, OICR-8268, another reported DCAF1 ligand, exhibits a KD of 38 nM (0.038 µM) under comparable SPR conditions [1]. The 8 nM difference in affinity, while modest, translates to a 1.27-fold improvement in binding strength for DCAF1 binder 1, which may influence ternary complex formation efficiency in cellular contexts.
| Evidence Dimension | Binding Affinity (KD) to DCAF1 WDR Domain |
|---|---|
| Target Compound Data | KD = 30 nM (0.03 µM) |
| Comparator Or Baseline | OICR-8268: KD = 38 nM |
| Quantified Difference | 1.27-fold tighter binding (8 nM difference) |
| Conditions | SPR; surface-immobilized DCAF1(WDR); compound as analyte |
Why This Matters
Higher binding affinity can translate to improved cellular target engagement and potentially lower required concentrations for degradation, directly impacting PROTAC efficacy and selectivity.
- [1] Schröder M, et al. Discovery of Nanomolar DCAF1 Small Molecule Ligands. Nat Commun. 2024;15:275. (OICR-8268 SPR KD = 38 nM). View Source
